ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate

Description

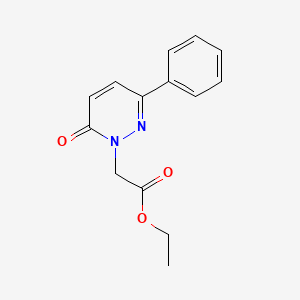

Ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a pyridazinone derivative characterized by a pyridazine core substituted with a phenyl group at position 3, an ester-linked ethyl acetate moiety at position 1, and a ketone group at position 6 (Figure 1). This compound is synthesized via microwave-assisted solid-liquid phase-transfer catalysis (PTC), achieving yields up to 96% under solvent-free conditions . Pyridazinones are pharmacologically significant, with reported activities including anticancer, anticonvulsant, analgesic, and corrosion inhibition .

The compound’s structure has been confirmed through spectroscopic methods (IR, NMR, HRMS) and crystallography, revealing planar pyridazine rings and intermolecular hydrogen bonding that stabilize its crystal lattice .

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-oxo-3-phenylpyridazin-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-2-19-14(18)10-16-13(17)9-8-12(15-16)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPRPULKPSOYTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate typically involves the cyclization of appropriate precursors. One common method is the 3 + 2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and ethyl propiolate. The mesoionic compounds are generated in situ by the action of acetic anhydride on 3(2H)-pyridazinone acids, which are obtained from corresponding esters by alkaline hydrolysis followed by acidification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

Substitution: The phenyl group or the ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate has shown promising results in several biological studies:

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory properties. It may inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

- Antidiabetic Properties : Research indicates that this compound can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition could aid in managing blood sugar levels, making it a candidate for diabetes treatment.

- Antimicrobial Effects : Studies have shown that derivatives of pyridazine compounds exhibit antibacterial activity against various strains, including resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of ethyl ester groups at specific positions on the pyridazine ring can enhance or reduce this activity depending on the structural modifications .

A study synthesized several pyridazinone derivatives, including this compound, and evaluated their biological activity through various assays:

- Analgesic and Anti-inflammatory Testing : In vivo tests were conducted using models like the carrageenan-induced paw edema model. The results indicated that some synthesized compounds were as effective as traditional nonsteroidal anti-inflammatory drugs (NSAIDs) such as aspirin .

- Antibacterial Testing : The antibacterial efficacy was assessed against both Gram-positive and Gram-negative bacteria. Hydrolysis of the ester group was found to increase activity against certain pathogens, indicating that the compound's structure significantly influences its effectiveness .

Corrosion Inhibition

In addition to its medicinal applications, this compound has been investigated for its potential as a corrosion inhibitor:

- Corrosion Resistance : Research has shown that pyridazine derivatives can effectively inhibit corrosion in metals exposed to acidic environments. This property is attributed to their ability to adsorb onto metal surfaces, forming protective layers that mitigate corrosion processes .

- Mechanism of Action : The inhibition mechanism involves the formation of a complex between the metal surface and the inhibitor molecule, which reduces the rate of metal dissolution in corrosive media .

Comparative Analysis with Related Compounds

The following table summarizes key properties and applications of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Unique Biological Activity |

|---|---|---|

| This compound | Pyridazine ring with oxo and phenyl groups | Anti-inflammatory, antidiabetic |

| Ethyl 2-(4-(4-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)acetate | Similar pyridazine structure with chlorobenzyl substitution | Enhanced antimicrobial properties |

| Ethyl 2-(5-methyl-4-(phenyl)pyridazin-1(6H)-yl)acetate | Phenyl substitution | Variation in pharmacological profile |

Mechanism of Action

The mechanism of action of ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, altering their function.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations in pyridazinone derivatives involve substitutions at positions 4 and 5 of the pyridazine ring. These modifications influence physicochemical properties such as melting point, solubility, and reactivity (Table 1).

Table 1: Substituent Effects on Physicochemical Properties

*Melting point varies with crystallinity and purification methods.

Key Observations :

- Halogenated substituents (e.g., 2-chlorobenzyl, 2,6-dichlorobenzyl) increase melting points and crystallinity due to enhanced intermolecular halogen bonding .

- Methyl or fluorobenzyl groups at position 5 improve synthetic yields (up to 88–96%) by stabilizing intermediates during alkylation .

- Ester groups consistently show IR stretches near 1750 cm⁻¹, confirming structural integrity across derivatives .

Pharmacological Activities

Substituents critically modulate biological activity (Table 2).

Table 2: Biological Activities of Pyridazinone Analogues

Key Observations :

- Chlorobenzyl groups enhance CNS activity (e.g., anticonvulsant effects via GABAergic pathways) .

- Dichlorobenzyl derivatives exhibit dual functionality, serving as corrosion inhibitors via surface adsorption while retaining mild cytotoxicity .

- Fluorinated analogues show improved antibacterial efficacy due to increased membrane permeability .

Crystallographic and Computational Insights

- Crystal Packing : Derivatives with bulky substituents (e.g., trifluoromethylphenyl) exhibit distorted pyridazine rings, reducing planarity and altering π-π stacking interactions .

- Hirshfeld Surface Analysis : The parent compound’s crystal structure is stabilized by C–H···O hydrogen bonds (40% contribution to intermolecular interactions) .

- DFT Studies : Electron-withdrawing groups (e.g., -Cl, -CF₃) lower HOMO-LUMO gaps, enhancing reactivity in electrophilic environments .

Biological Activity

Ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyridazine ring with an oxo group at position 6 and a phenyl substituent at position 3. Its molecular formula is , with a molecular weight of approximately 229.23 g/mol. The presence of these functional groups contributes to its unique reactivity and biological properties.

This compound interacts with various biological targets, primarily through enzyme modulation. The specific mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to inflammation and glucose metabolism.

- Receptor Binding : It can bind to specific receptors, altering their activity, which may lead to therapeutic effects in various conditions.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Anti-inflammatory Activity : Studies indicate that this compound exhibits significant anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : It has shown effectiveness against various bacterial strains, suggesting potential applications in combating infections.

- Antitumor Activity : Preliminary findings suggest that it may possess antitumor effects, warranting further investigation into its use in cancer therapy.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of this compound, researchers utilized the carrageenan-induced paw edema model. The compound displayed a dose-dependent reduction in paw swelling, comparable to standard anti-inflammatory drugs such as indomethacin.

| Dose (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 45 |

| 50 | 70 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Synthesis Methods

Various synthetic routes have been developed for producing this compound. Common methods include:

- Condensation Reactions : Utilizing appropriate aldehydes and hydrazines under acidic conditions.

- Esterification : Reacting the corresponding acid with ethanol in the presence of an acid catalyst.

Q & A

Q. What are the optimal synthetic routes for ethyl (6-oxo-3-phenylpyridazin-1(6H)-yl)acetate?

Methodological Answer : The compound is synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated carbonyl intermediates. A common approach involves reacting ethyl glycinate with substituted pyridazinone precursors under basic conditions (e.g., NaOH in ethanol) to form the acetamide linkage . Key steps include:

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer :

- ¹H/¹³C NMR : Peaks at δ 4.16 ppm (quartet, OCH₂CH₃) and δ 167.48 ppm (C=O of ester) confirm the ethyl acetate moiety. Aromatic protons (δ 7.35–8.02 ppm) and pyridazine ring protons (δ 6.93–8.22 ppm) validate the core structure .

- FT-IR : Bands at 1745 cm⁻¹ (ester C=O) and 1607 cm⁻¹ (C=N) are diagnostic .

- HRMS : Exact mass matches the molecular formula (e.g., [M+H]+ = 385.1512 for chloro derivatives) .

Advanced Research Questions

Q. How does substituent variation on the pyridazinone ring affect biological activity?

Methodological Answer :

- Chloro Substituents : Derivatives with 4-chlorobenzyl groups show enhanced antibacterial activity (MIC: 8–16 µg/mL against S. aureus) due to increased lipophilicity and membrane penetration .

- Nitro Groups : 2-nitrobenzyl derivatives exhibit reduced activity, likely due to steric hindrance or electronic effects destabilizing target interactions .

- Styryl Groups : Conjugation via the styryl moiety (e.g., in ) enhances π-π stacking with enzyme active sites, as seen in COX-2 inhibition studies .

Q. What crystallographic tools are recommended for structural elucidation?

Methodological Answer :

- SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. Hydrogen-bonding networks (e.g., C8—H8···O3, D···A = 3.45 Å) stabilize crystal packing .

- WinGX/ORTEP : For visualizing anisotropic displacement parameters and generating publication-ready figures (e.g., thermal ellipsoid plots) .

- CSD Analysis : Compare with analogs like FODQUN (CSD code) to identify conformational trends .

Q. How can computational methods predict reactivity or binding modes?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV indicate stability) .

- Molecular Docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina. The styryl group in shows a docking score of −9.2 kcal/mol, suggesting strong hydrophobic interactions .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories using GROMACS .

Data Analysis & Contradictions

Q. How to resolve discrepancies in biological activity data across studies?

Methodological Answer :

- Assay Variability : Compare MIC values using standardized protocols (CLSI guidelines). For example, chloro derivatives in show MIC = 8 µg/mL under fixed pH 7.4, while nitro derivatives require pH adjustments .

- Structural Confounders : Use X-ray crystallography to rule out polymorphic forms. reports hydrogen-bonding differences in analogs (e.g., FODQUN vs. QANVOR) that alter solubility and activity .

Q. What strategies optimize yield in multi-step syntheses?

Methodological Answer :

- Stepwise Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 45 minutes for cyclization steps (reported yield increase: 75% → 92%) .

- Greener Solvents : Replace ethanol with cyclopentyl methyl ether (CPME) to improve atom economy (E-factor reduction: 18 → 8) .

Experimental Design

Q. How to design SAR studies for pyridazinone derivatives?

Methodological Answer :

- Core Modifications : Synthesize analogs with varying substituents (e.g., 4-fluoro, 2,6-dichloro) to map electronic effects.

- Linker Optimization : Replace the ethyl acetate group with propionamide or sulfonamide chains to assess steric tolerance .

- In Silico Screening : Prioritize candidates using Lipinski’s Rule of Five and PAINS filters to avoid promiscuous binders .

Q. What controls are essential in biological assays?

Methodological Answer :

- Positive Controls : Use ciprofloxacin (antibacterial) or indomethacin (anti-inflammatory) for activity comparison .

- Solvent Controls : Include DMSO at ≤1% to rule out solvent interference.

- Cytotoxicity Assays : Test against HEK-293 cells (CC50 > 50 µg/mL indicates selectivity) .

Advanced Characterization

Q. How to analyze non-covalent interactions in crystals?

Methodological Answer :

- Hirshfeld Surface Analysis : Quantify contact contributions (e.g., H···O = 25%, C···H = 18% in ) .

- QTAIM : Calculate bond critical points (ρ ≈ 0.02 a.u.) to confirm weak C—H···π interactions .

- Energy Frameworks : Use CrystalExplorer to visualize stabilization energies (E_total = −120 kJ/mol for π-stacked dimers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.